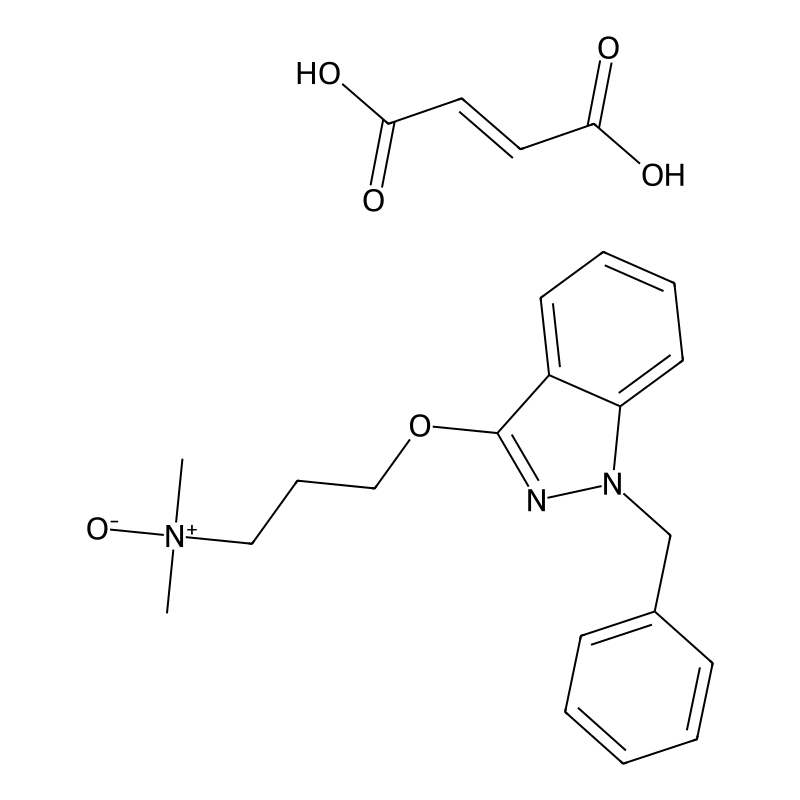

Benzydamine N-oxide hydrogen maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Spectroscopic Analyses

Field: Chemistry

Application: Benzydamine N-oxide hydrogen maleate can be used for spectroscopic analyses. Spectroscopic analysis is a method used in chemistry and physics to study and measure the properties of matter using the interactions of light with the matter.

Results: The outcomes of spectroscopic analyses can vary widely depending on the specific experiment and the properties being studied.

Drug Metabolite Synthesis

Field: Biochemistry and Pharmacology

Application: Benzydamine N-oxide hydrogen maleate is used in the synthesis of drug metabolites.

Method: The synthesis was carried out using cell suspensions of E. coli JM109 harboring FMO3 and E.

Results: The synthesis resulted in the generation of 1.2 g/L of benzydamine N-oxide within 9 hours.

Benzydamine N-oxide hydrogen maleate is a chemical compound with the molecular formula C23H27N3O4 and a CAS number of 72962-60-8. It is derived from benzydamine, a non-steroidal anti-inflammatory drug, through oxidation. This compound exists as a salt formed with maleic acid, which enhances its solubility and bioavailability. It typically appears as a white to off-white crystalline powder with a melting point of approximately 94-95ºC .

- Oxidation: The conversion of benzydamine to its N-oxide form involves the introduction of an oxygen atom to the nitrogen atom, enhancing its pharmacological properties.

- Salt Formation: The reaction with maleic acid forms the hydrogen maleate salt, which can influence solubility and stability.

These reactions are crucial for modifying the compound's properties for therapeutic use.

Benzydamine N-oxide hydrogen maleate exhibits significant biological activity, primarily as an analgesic and anti-inflammatory agent. It acts as a substrate for cytochrome P450 2C9, an enzyme involved in drug metabolism, which suggests its potential interactions with other medications metabolized by this pathway . Additionally, it has been studied for its effects on pain management in various conditions, including oral and throat inflammation.

The synthesis of Benzydamine N-oxide hydrogen maleate typically involves the following steps:

- Oxidation of Benzydamine: Benzydamine is oxidized using oxidizing agents such as hydrogen peroxide or peracetic acid to form benzydamine N-oxide.

- Formation of Salt: The resulting N-oxide is then reacted with maleic acid in a suitable solvent to produce Benzydamine N-oxide hydrogen maleate.

This synthetic route allows for the efficient production of the compound while ensuring high purity levels suitable for research and pharmaceutical applications .

Benzydamine N-oxide hydrogen maleate is utilized in various applications, including:

- Pharmaceuticals: Used primarily for its anti-inflammatory and analgesic properties in treating pain and inflammation.

- Spectroscopic Analyses: Employed in research settings for spectroscopic studies due to its unique chemical structure .

Its versatility makes it valuable in both clinical and research environments.

Research indicates that Benzydamine N-oxide hydrogen maleate interacts with various biological systems. Notably:

- Cytochrome P450 Interaction: As a substrate for cytochrome P450 2C9, it may interact with other drugs metabolized by this enzyme, necessitating careful consideration in polypharmacy scenarios.

- Inflammatory Pathways: Its mechanism of action involves modulation of inflammatory pathways, making it an interesting candidate for further studies on pain relief mechanisms .

Understanding these interactions is crucial for optimizing its therapeutic use.

Several compounds share structural or functional similarities with Benzydamine N-oxide hydrogen maleate. Notable examples include:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Benzydamine | Non-steroidal anti-inflammatory agent | Parent compound; lacks N-oxide modification |

| Diclofenac | Non-steroidal anti-inflammatory drug | Stronger anti-inflammatory effects but different mechanism |

| Ibuprofen | Non-steroidal anti-inflammatory drug | Widely used but has different pharmacokinetics |

| Naproxen | Non-steroidal anti-inflammatory drug | Longer half-life compared to Benzydamine |

Benzydamine N-oxide hydrogen maleate is unique due to its specific oxidation state and salt formation, which enhance its solubility and potentially improve therapeutic efficacy compared to similar compounds .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant